molecular formula C8H10F3N3 B7809887 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine

Cat. No.: B7809887
M. Wt: 205.18 g/mol
InChI Key: MOQGQGWZDSFFJM-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 794451-98-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a fused, partially saturated pyrazolopyridine scaffold, a structure known for its close similitude to purine bases adenine and guanine, making it a valuable scaffold for designing bioactive molecules . With a molecular formula of C8H10F3N3 and a molecular weight of 205.18 g/mol, it presents key synthetic handles for further functionalization . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability. The 1H-pyrazolo[3,4-c]pyridine core is one of the five possible congeners resulting from the fusion of pyrazole and pyridine rings, and this specific 1-methylated variant is designed to prevent tautomerism and ensure regiospecificity in downstream reactions, providing a consistent and well-defined starting material . This compound is supplied as a high-quality solid (98% purity) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers handling this material should consult the Safety Data Sheet and adhere to standard laboratory safety protocols, as it may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-14-6-4-12-3-2-5(6)7(13-14)8(9,10)11/h12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGQGWZDSFFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Cyclic Ketones

The foundational approach involves cyclocondensation between substituted hydrazines and cyclic diketones or enol ethers. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediates are synthesized via reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, achieving regioisomeric control through careful temperature modulation (-78°C to 25°C) and solvent selection (tetrahydrofuran or methyl tert-butyl ether). Subsequent annulation with piperidine-derived enamines under acidic conditions yields the tetrahydro-pyrazolo[3,4-c]pyridine skeleton.

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-cyclization functionalization often employs palladium catalysts to introduce aryl or heteroaryl groups at the 4-position. For example, Suzuki-Miyaura coupling of 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole with pinacol boronate esters in dimethyl sulfoxide (DMSO) at 100°C achieves >90% conversion, though competing protodebromination necessitates careful stoichiometric control.

Key Reaction Steps and Optimization

Regioselective Introduction of the Trifluoromethyl Group

Direct trifluoromethylation at the pyrazole 3-position is achieved via lithiation followed by quenching with trifluoromethylating reagents (e.g., CF₃SiMe₃). Using a flow reactor for lithiation minimizes side reactions (e.g., dimerization), enhancing yield to 82–85% compared to batch methods (65–70%).

Table 1: Comparison of Trifluoromethylation Methods

MethodReagentSolventTemperatureYield (%)
Batch LithiationCF₃SiMe₃THF−78°C65–70
Flow ReactorCF₃SiMe₃THF−78°C82–85
Radical AdditionUmemoto ReagentDCM25°C55–60

Hydrogenation for Saturation Control

Selective saturation of the pyridine ring is accomplished using catalytic hydrogenation (H₂/Pd/C) in ethanol at 50°C. Complete conversion to the tetrahydro derivative requires 12–24 hours, with over-hydrogenation leading to fully saturated byproducts if reaction times exceed 36 hours.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibits distinct signals for the methyl group (δ 2.29 ppm, singlet) and the -CF₃ moiety (δ −60.06 ppm in ¹⁹F NMR ). The pyridine ring protons resonate as multiplet clusters between δ 7.26–7.98 ppm, while the tetrahydro protons appear as broad singlets at δ 3.45–3.78 ppm.

Table 2: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityIntegration
N-CH₃2.29Singlet3H
Pyridine CH₂3.45–3.78Multiplet4H
Aromatic CH7.26–7.98Multiplet3H
-CF₃ (¹⁹F NMR )−60.06Quartet-

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the -CF₃ group via a strong absorption band at 1321 cm⁻¹ (C-F stretching) and the carbonyl group (if present) at 1708 cm⁻¹.

Comparative Analysis of Synthetic Routes

Table 3: Yield and Efficiency of Representative Methods

MethodStarting MaterialKey StepYield (%)Purity (%)
Cyclocondensation4-ethoxy-1,1,1-trifluoro-3-buten-2-oneHydrazine cyclization7598
Cross-Coupling4-bromo-pyrazole derivativeSuzuki-Miyaura coupling9095
HydrogenationUnsaturated pyridinePd/C, H₂, 50°C8897

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazolo[3,4-c]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are overexpressed in cancer cells .

Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has been shown to have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage .

Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which could lead to new therapies for conditions such as rheumatoid arthritis and other inflammatory disorders .

Agrochemicals

Pesticide Development
this compound has been explored for its potential use as a pesticide. Its trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy against pests. Preliminary studies indicate that it can effectively target specific pests while minimizing harm to beneficial insects .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated as a building block for synthesizing novel polymers. The unique structure allows for the incorporation of fluorinated segments into polymer chains, which can enhance thermal stability and chemical resistance. These properties are particularly valuable in applications requiring durable materials under harsh conditions .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSelective cytotoxicity against cancer cells
NeuroprotectionProtection against oxidative stress
Anti-inflammatory treatmentsInhibition of pro-inflammatory cytokines
AgrochemicalsPesticide developmentEffective against specific pests
Materials SciencePolymer synthesisEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, modulate receptor activity, or interfere with nucleic acid synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydro-pyrazolo-pyridine scaffold is prevalent in pharmaceuticals and bioactive molecules. Below is a detailed comparison of the target compound with key analogues:

Structural and Functional Group Variations

Table 1: Substituent Comparison
Compound Name Core Structure Key Substituents Biological Activity/Use
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 1-Me, 3-CF₃ Synthetic intermediate
Apixaban (1-(4-Methoxyphenyl)-7-oxo-...pyrazolo[3,4-c]pyridine-3-carboxamide) Pyrazolo[3,4-c]pyridine 1-(4-MeO-phenyl), 7-oxo, 3-carboxamide, 6-[4-(2-oxopiperidin-1-yl)phenyl] Anticoagulant (Factor Xa inhibitor)
7-Oxo-3-ethyl-1-(4-fluorophenyl)-6-phenyl-...pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 7-oxo, 3-Et, 1-(4-F-phenyl), 6-Ph PDE4 inhibitor
1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(CF₃)phenyl]-...pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 1-(4-F-phenyl), 5-SO₂Me, 3-(4-CF₃-phenyl) Crystallography studies

Key Observations :

  • The target compound lacks the 7-oxo group critical for Factor Xa (e.g., Apixaban) or PDE4 inhibitory activity .
  • Substituents on the pyridine nitrogen (e.g., methylsulfonyl in ’s compounds) influence conformational flexibility and hydrogen-bonding patterns .

Pharmacological Activity

  • Apixaban : Binds reversibly to Factor Xa via hydrogen bonds with the 7-oxo group and carboxamide, achieving IC₅₀ values < 0.1 µM . The target compound’s absence of these groups precludes similar activity.
  • PDE4 Inhibitors : The 7-oxo moiety and aromatic substituents (e.g., 4-fluorophenyl) are essential for PDE4 binding . The target compound’s simpler structure may serve as a precursor for such derivatives.

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name Solubility (mg/mL) Log S (Predicted) Stability Notes
1-Methyl-3-(trifluoromethyl)-...pyrazolo[3,4-c]pyridine 1.11 -1.83 (Ali) Stable under standard storage conditions
Apixaban 0.04 (pH 7.4) -3.01 (SILICOS-IT) Degrades via hydrolysis (DP-2, DP-6 metabolites)
1-(4-Fluorophenyl)-5-methylsulfonyl-...pyrazolo[4,3-c]pyridine N/A N/A Half-chair conformation with equatorial SO₂Me

Key Observations :

  • The target compound’s higher solubility compared to Apixaban may reflect its smaller, non-ionizable substituents.

Biological Activity

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H10F3N3
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 794451-98-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological effects, including:

  • Antiproliferative Activity : Several derivatives of pyrazolo compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications in the pyrazole structure can enhance activity against specific cancer types such as leukemia and breast cancer .
  • Mechanism of Action : The antiproliferative effects are often associated with the induction of apoptosis via pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. These pathways are critical for programmed cell death and have been observed in studies involving related compounds .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMV4-11 (Leukemia)10Induces apoptosis
This compoundK562 (Leukemia)15PARP cleavage
This compoundMCF-7 (Breast Cancer)12Caspase activation

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study: Antiproliferative Effects

In a study examining the efficacy of various pyrazolo derivatives, it was found that increasing the bulkiness of substituents at specific positions on the pyrazole ring could significantly reduce antiproliferative activity. This highlights the importance of structural modifications in enhancing biological efficacy .

Structure–Activity Relationship (SAR)

Research has demonstrated that specific structural features influence the biological activity of pyrazolo compounds. For example:

  • Substituent Positioning : The position and nature of substituents on the pyrazole ring can alter binding affinity to target proteins involved in cancer proliferation.
  • Fluorination Effects : The presence of trifluoromethyl groups has been linked to increased lipophilicity and improved bioavailability in certain compounds .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Å/°)Source
Pyrazolo-pyridine planarityr.m.s. dev. 0.017SCXRD
π-π stacking distance3.449SCXRD
Dihedral angle (pyrazole-phenyl)9.33SCXRD

Q. Table 2. Synthetic Yield Optimization

CatalystSolventTime (h)Yield (%)Purity (%)
TFAToluene426899.5
p-TsOHn-Butanol245297.8

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